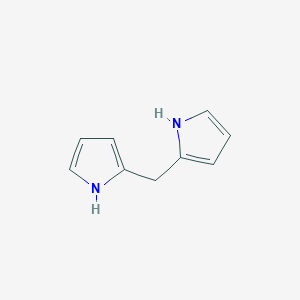

di(1H-pyrrol-2-yl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTPREHATAFBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175443 | |

| Record name | Di-2-pyrrolylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21211-65-4 | |

| Record name | Dipyrrylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21211-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-pyrrolylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-pyrrolylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyrrolylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of di(1H-pyrrol-2-yl)methane

An In-depth Technical Guide to Di(1H-pyrrol-2-yl)methane: History, Discovery, and Synthesis

Introduction

Di(1H-pyrrol-2-yl)methane, commonly known as dipyrromethane, is a deceptively simple molecule comprising two pyrrole rings linked by a single methylene bridge. Despite its unassuming structure, it represents a cornerstone in the field of heterocyclic chemistry. It is the fundamental building block for a vast array of natural and synthetic tetrapyrrolic macrocycles, a class of compounds essential to life and modern technology.[1][2][3][4] The porphyrin nucleus, derived from dipyrromethane precursors, is central to the function of heme in oxygen transport, chlorophylls in photosynthesis, and vitamin B12.[1] Beyond nature's blueprint, synthetic analogues of these macrocycles, built upon the dipyrromethane framework, are critical components in photodynamic therapy, catalysis, molecular sensing, and advanced materials.[1][5]

This guide provides a comprehensive exploration of di(1H-pyrrol-2-yl)methane, tracing its origins from the foundational discoveries in pyrrole chemistry to the sophisticated, high-yield synthetic protocols employed today. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the causal insights behind experimental choices, ensuring a deep and practical understanding of this pivotal molecule.

Part 1: Historical Context: From Pyrrole to a Porphyrin Precursor

The story of dipyrromethane is intrinsically linked to the broader history of pyrrole chemistry and the decades-long quest to understand the structure of life's most vital pigments.

The Dawn of Pyrrole Chemistry

The journey began in 1834 when F. F. Runge first isolated pyrrole from the products of bone distillation.[1] However, it was the seminal work of Adolf von Baeyer in the latter half of the 19th century that truly illuminated the chemistry of this new class of heterocycles.[6][7][8] While von Baeyer is most famous for his synthesis of indigo and his strain theory, his extensive investigations into condensation reactions involving pyrrole laid the crucial groundwork for future discoveries.[6][9] His research, which covered sixteen distinct areas of organic chemistry, established many of the fundamental reactions that would later be harnessed to construct more complex pyrrolic structures.[6][9]

The Porphyrin Puzzle and the Rise of Dipyrrolic Scaffolds

The true strategic importance of dipyrrolic intermediates was brought to the forefront by the monumental research of Hans Fischer . From the 1920s through the 1940s, Fischer's laboratory painstakingly elucidated the structure of porphyrins, culminating in the total synthesis of hemin, the iron-containing component of hemoglobin. This achievement, for which he was awarded the Nobel Prize in Chemistry in 1930, was a landmark in organic synthesis.[10]

Fischer's synthetic strategies were the first to systematically demonstrate that the complex porphyrin macrocycle could be constructed by coupling smaller, more manageable dipyrrolic units, namely dipyrromethanes and their oxidized counterparts, dipyrromethenes.[3][11][10] These early methods were often arduous, requiring harsh reaction conditions such as heating dipyrromethene salts in molten organic acids at temperatures exceeding 220 °C, which frequently resulted in meager yields.[11] Nevertheless, they established the fundamental principles of porphyrin synthesis and cemented the role of dipyrromethanes as indispensable precursors.[11]

Part 2: The Synthesis of Di(1H-pyrrol-2-yl)methane: An Evolution of Methods

The synthesis of the parent di(1H-pyrrol-2-yl)methane, which lacks substituents on the pyrrole rings, is a classic example of acid-catalyzed electrophilic aromatic substitution.

The Core Principle: Acid-Catalyzed Condensation

The fundamental reaction involves the condensation of two equivalents of pyrrole with one equivalent of formaldehyde (or a formaldehyde equivalent like paraformaldehyde).[12][13][14][15] The mechanism proceeds through several key steps, which are initiated and propagated by an acid catalyst.

Reaction Mechanism:

-

Activation of the Electrophile: The acid catalyst protonates the carbonyl oxygen of formaldehyde, significantly increasing its electrophilicity.[13]

-

First Electrophilic Substitution: An electron-rich pyrrole molecule acts as the nucleophile, attacking the activated formaldehyde at the α-carbon (the position adjacent to the nitrogen atom) to form a hydroxymethylpyrrole intermediate.[13]

-

Formation of a Reactive Carbocation: The hydroxyl group of the intermediate is protonated by the acid, followed by the elimination of a water molecule. This generates a highly reactive, resonance-stabilized carbocation.[13]

-

Second Electrophilic Substitution: A second molecule of pyrrole attacks this carbocation, forming the methylene bridge and yielding the final di(1H-pyrrol-2-yl)methane product.[13]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

- 4. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Johann Friedrich Wilhelm Adolf von Baeyer PDF [wvw.zlibrary.to]

- 10. researchgate.net [researchgate.net]

- 11. Development of porphyrin syntheses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. nbinno.com [nbinno.com]

Spectroscopic Properties of Di(1H-pyrrol-2-yl)methane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(1H-pyrrol-2-yl)methane, often referred to as dipyrromethane, is a fundamental heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of tetrapyrrolic macrocycles, including porphyrins, chlorins, and bacteriochlorins. These macrocycles are at the heart of numerous biological functions, such as oxygen transport (heme) and photosynthesis (chlorophyll), and have found extensive applications in medicinal chemistry, materials science, and catalysis. A thorough understanding of the spectroscopic properties of di(1H-pyrrol-2-yl)methane is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in complex reaction pathways. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of di(1H-pyrrol-2-yl)methane, offering field-proven insights for researchers and professionals in drug development and related scientific disciplines.

Molecular Structure and its Influence on Spectroscopy

The molecular structure of di(1H-pyrrol-2-yl)methane consists of two pyrrole rings linked by a methylene bridge at their 2-positions. This seemingly simple arrangement gives rise to a molecule with significant conformational flexibility. The two pyrrole rings can rotate relative to each other around the C-CH₂-C bonds, leading to a non-planar average conformation in solution. X-ray crystallographic studies have shown that in the solid state, the two pyrrole rings are twisted with a significant dihedral angle[1]. This structural feature, along with the electron-rich nature of the pyrrole rings, profoundly influences the molecule's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of di(1H-pyrrol-2-yl)methane in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of di(1H-pyrrol-2-yl)methane is characterized by distinct signals for the pyrrolic N-H protons, the aromatic pyrrolic protons, and the bridging methylene protons. The chemical shifts can vary slightly depending on the solvent and concentration.

Expected ¹H NMR Data in CDCl₃:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH | ~8.0 (broad) | singlet | - |

| H5, H5' | ~6.6 | multiplet | |

| H3, H3' | ~6.1 | multiplet | |

| H4, H4' | ~6.0 | multiplet | |

| CH₂ | ~3.9 | singlet | - |

Interpretation and Causality:

-

NH Protons (δ ~8.0 ppm): The broad singlet observed for the N-H protons is a result of quadrupole broadening from the ¹⁴N nucleus and potential intermolecular hydrogen bonding. Its downfield shift is indicative of a deshielding effect due to the aromaticity of the pyrrole ring.

-

Pyrrolic Protons (δ 6.0-6.6 ppm): The three distinct signals for the pyrrolic protons (H3, H4, and H5) arise from their different electronic environments. The protons at the 5-position (α to the nitrogen) typically appear at the most downfield position due to the electron-withdrawing effect of the nitrogen atom. The coupling between these protons results in complex multiplet patterns.

-

Methylene Protons (δ ~3.9 ppm): The bridging methylene protons appear as a sharp singlet, indicating that the two protons are chemically equivalent. This is due to the rapid conformational rotation around the C-C bonds at room temperature, which averages out any potential magnetic non-equivalence.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon framework of di(1H-pyrrol-2-yl)methane.

Expected ¹³C NMR Data in CDCl₃:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C2, C2' | ~130 |

| C5, C5' | ~117 |

| C3, C3' | ~108 |

| C4, C4' | ~106 |

| CH₂ | ~27 |

Interpretation and Causality:

-

Pyrrolic Carbons (δ 106-130 ppm): The four distinct signals for the pyrrolic carbons reflect their different electronic environments. The carbons at the 2-position (C2), attached to the methylene bridge, are the most downfield due to the substitution effect. The carbons at the 5-position (C5) are also relatively downfield due to their proximity to the electronegative nitrogen atom.

-

Methylene Carbon (δ ~27 ppm): The bridging methylene carbon appears at a significantly upfield chemical shift, which is characteristic of an sp³-hybridized carbon in a relatively electron-rich environment.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of di(1H-pyrrol-2-yl)methane is crucial for accurate structural verification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of di(1H-pyrrol-2-yl)methane. The compound is known to be susceptible to oxidation, appearing as a gray solid, so fresh or properly stored samples under an inert atmosphere are recommended[2][3].

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, which may result in slight variations in chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

Spectral width: ~16 ppm

-

-

¹³C NMR:

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Spectral width: ~220 ppm

-

Proton decoupling should be applied to obtain singlet signals for all carbons.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in di(1H-pyrrol-2-yl)methane.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H stretch | Strong, broad |

| ~3100 | C-H stretch (aromatic) | Medium |

| ~2920, ~2850 | C-H stretch (aliphatic - CH₂) | Medium |

| ~1550 | C=C stretch (pyrrole ring) | Medium |

| ~1470 | C-N stretch (pyrrole ring) | Medium |

| ~730 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation and Causality:

-

N-H Stretching (~3400 cm⁻¹): The strong, broad absorption band in this region is characteristic of the N-H stretching vibration in pyrroles. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretching (~3100 cm⁻¹ and 2920/2850 cm⁻¹): The bands around 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the pyrrole rings. The absorptions at approximately 2920 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the methylene bridge C-H bonds, respectively.

-

Ring Vibrations (~1550 cm⁻¹ and ~1470 cm⁻¹): These absorptions arise from the stretching vibrations of the C=C and C-N bonds within the pyrrole rings, and are characteristic of the aromatic nature of the heterocyclic system.

-

C-H Out-of-Plane Bending (~730 cm⁻¹): The strong band in this region is due to the out-of-plane bending of the C-H bonds on the pyrrole rings, a characteristic feature of substituted pyrroles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of di(1H-pyrrol-2-yl)methane, further confirming its identity.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): m/z = 146. This corresponds to the molecular weight of C₉H₁₀N₂. The presence of a prominent molecular ion peak is expected due to the relatively stable aromatic nature of the compound.

-

Major Fragment Ions:

-

m/z = 80 (Pyrrolylmethyl cation): This fragment likely arises from the cleavage of the bond between the methylene bridge and one of the pyrrole rings.

-

m/z = 67 (Pyrrole cation): This fragment can be formed by the cleavage of the C-C bond of the methylene bridge.

-

Fragmentation Pathway:

The primary fragmentation pathway under EI conditions is expected to involve the cleavage of the bonds adjacent to the methylene bridge, leading to the formation of stable pyrrolic fragments.

Caption: Proposed EI-MS fragmentation of di(1H-pyrrol-2-yl)methane.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Di(1H-pyrrol-2-yl)methane, being composed of two pyrrole rings, is expected to exhibit absorption in the ultraviolet region.

Expected UV-Vis Absorption Data:

-

λmax: In a non-polar solvent like hexane, di(1H-pyrrol-2-yl)methane is expected to show absorption maxima around 230-240 nm. In more polar solvents, a slight solvatochromic shift may be observed. The reported value of 449 nm in chloroform is likely due to an impurity or oxidation product, as unsubstituted dipyrromethanes are typically colorless and do not absorb significantly in the visible region[4]. Pure di(1H-pyrrol-2-yl)methane is a gray solid[3].

Interpretation and Causality:

The UV absorption of di(1H-pyrrol-2-yl)methane arises from π → π* electronic transitions within the pyrrole rings. The conjugation between the two rings through the insulating methylene bridge is minimal, so the spectrum is expected to be similar to that of a substituted pyrrole monomer, albeit with a potentially higher molar absorptivity. Oxidation of the methylene bridge to a methine bridge (=CH-) would lead to a dipyrromethene, a highly colored compound with intense absorption in the visible region, which could explain the anomalous literature value.

Synthesis and Purity Considerations

The most common method for the synthesis of di(1H-pyrrol-2-yl)methane is the acid-catalyzed condensation of pyrrole with formaldehyde[2][5].

Caption: Synthesis of di(1H-pyrrol-2-yl)methane.

It is crucial to be aware of potential side products, such as higher oligomers (tripyrromethanes, etc.), which can complicate the spectroscopic analysis. Furthermore, di(1H-pyrrol-2-yl)methane is prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities that will significantly alter the UV-Vis spectrum. Therefore, proper handling and storage under an inert atmosphere are essential to maintain the purity of the compound[6].

Conclusion

The spectroscopic characterization of di(1H-pyrrol-2-yl)methane is fundamental to its application in the synthesis of porphyrins and other complex molecules. This guide has provided a detailed overview of the key features in its ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, grounded in the principles of chemical structure and reactivity. By understanding these spectroscopic properties and employing the outlined experimental protocols, researchers and drug development professionals can confidently identify, assess the purity of, and utilize this versatile building block in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Understanding Di(1H-pyrrol-2-yl)methane: Synthesis, Properties, and Sourcing.

- Vertex AI Search. (n.d.). Di(1H-pyrrol-2-yl)

- Groves, B.R. et al. (2013). Synthesis and Characterisation of the Unsubstituted Dipyrrin and 4,4-Dichloro-4-bora-3a,4a-diaza-s-indacene. The Royal Society of Chemistry.

- Kollu, N. R. (2012).

- Kim, C.-H., Jeon, Y.-S., Lynch, V., & Sessler, J. L. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1697.

- ChemicalBook. (2025). 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole.

- ChemicalBook. (2025). Synthesis of 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole.

- Kim, C.-H., Jeon, Y.-S., Lynch, V., & Sessler, J. L. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole.

Sources

- 1. youtube.com [youtube.com]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. academic.oup.com [academic.oup.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Electronic Structure of Di(1H-pyrrol-2-yl)methane: A Cornerstone for Polypyrrolic Macrocycle Chemistry

Abstract

Di(1H-pyrrol-2-yl)methane, commonly known as dipyrromethane, represents a foundational molecular scaffold in bio-organic and materials chemistry. As the essential building block for a vast array of porphyrins, calixpyrroles, and other functional polypyrrolic systems, its inherent electronic properties dictate the feasibility, outcome, and efficiency of complex macrocycle syntheses.[1][2][3] This technical guide provides an in-depth examination of the electronic structure of dipyrromethane. We will explore the intricate relationship between its conformational flexibility and electronic behavior, detail its characterization through spectroscopic and computational methods, and explain how its electronic nature governs its reactivity in the seminal acid-catalyzed condensation reactions that lead to porphyrinoids. This document serves as a comprehensive resource for professionals seeking to understand and manipulate this critical synthetic precursor.

Introduction: The Significance of a Simple Dimer

Dipyrromethanes are a class of compounds where two pyrrole rings are joined at their α-positions by a tetrahedral, sp³-hybridized carbon atom, often referred to as the meso-carbon.[2][4] This seemingly simple linkage is the key to its utility. Unlike its oxidized, fully conjugated counterpart, dipyrromethene, the methylene bridge in dipyrromethane isolates the two π-electron systems of the pyrrole rings. This partial conjugation imparts a unique combination of stability and controlled reactivity, making it the preferred precursor for the rational synthesis of complex macrocycles.[4] Understanding the subtle interplay of orbitals, the influence of molecular geometry, and the resulting electron distribution is paramount for controlling its synthetic destiny, particularly in preventing undesired side reactions like "scrambling" during porphyrin synthesis.[5][6]

Molecular Geometry and its Electronic Implications

The defining characteristic of di(1H-pyrrol-2-yl)methane's structure is its conformational flexibility. The single bonds connecting the pyrrole rings to the central methylene bridge allow for free rotation, giving rise to a multitude of possible spatial arrangements.[7][8]

Causality of Conformational Choice: The orientation of the two pyrrole rings relative to one another is not random. It is governed by a delicate balance of minimizing steric hindrance between the β-hydrogens of the pyrrole rings and maximizing potential through-space electronic interactions. This orientation is best described by the dihedral angle between the planes of the two rings. While X-ray crystallography provides the definitive solid-state structure, computational modeling is essential for understanding the dynamic conformational landscape in solution.[9][10][11] The degree of co-planarity directly influences the potential for overlap between the π-orbitals of the two rings, which, despite the insulating sp³ bridge, can have a tangible impact on the molecule's overall electronic state and reactivity.

Caption: Synthetic workflow for porphyrin synthesis highlighting dipyrromethane's role.

Experimental Protocols

Synthesis of 5-Phenyldipyrromethane

This protocol is adapted from established literature methods for the acid-catalyzed condensation of an aldehyde with pyrrole. [3][12][13]

-

Reaction Setup: To a 250 mL round-bottom flask, add freshly distilled pyrrole (50 mL, ~0.72 mol) and benzaldehyde (3.6 mL, ~0.035 mol). The large excess of pyrrole acts as both reactant and solvent.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can cause unwanted oxidation.

-

Catalyst Addition: Add trifluoroacetic acid (TFA) (0.27 mL, ~0.0035 mol) dropwise to the stirred solution at room temperature. The solution may darken slightly.

-

Reaction Monitoring: Stir the reaction at room temperature for 15-20 minutes. The reaction is rapid. Progress can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching with a drop of triethylamine (TEA), and eluting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2).

-

Quenching: Quench the reaction by adding 0.1 M aqueous sodium hydroxide (50 mL). Stir vigorously for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 50 mL).

-

Workup: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The excess pyrrole is removed at this stage. The crude product is then purified by flash column chromatography on silica gel. Crucially, the silica should be pre-treated or the eluent should contain a small amount of a base like triethylamine (e.g., 1% TEA in Hexane:Ethyl Acetate) to prevent acid-catalyzed decomposition of the product on the column. [12]The product is typically a white or off-white solid.

Spectroscopic Characterization

-

NMR Sample Preparation: Dissolve ~5-10 mg of the purified dipyrromethane in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for ¹H, ¹³C, and ¹⁵N NMR analysis.

-

UV-Vis Sample Preparation: Prepare a dilute solution of the dipyrromethane in a UV-grade solvent (e.g., dichloromethane or chloroform) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.0. Acquire a spectrum from 200 to 800 nm.

Conclusion

The electronic structure of di(1H-pyrrol-2-yl)methane is a classic example of structure dictating function. Its partially conjugated nature, arising from two π-rich pyrrole rings flanking a flexible sp³-hybridized bridge, endows it with a unique electronic profile. This profile is characterized by a high-energy HOMO that confers significant nucleophilicity at the α-positions, while the large HOMO-LUMO gap ensures stability. These features, readily validated by spectroscopic and computational methods, are the very reason dipyrromethane is an indispensable and reactive intermediate. A thorough grasp of its electronic intricacies is not merely academic; it is the key to mastering the synthesis of porphyrins and related macrocycles, enabling the development of novel materials, sensors, and therapeutics.

References

-

American Chemical Society. (2025). Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin. ACS Fall 2025. 4

-

American Chemical Society. (2025). Synthesis and characterization of dipyrromethanes. ACS Fall 2025. 13

-

The Journal of Organic Chemistry. 15N NMR Chemical Shifts for the Identification of Dipyrrolic Structures. ACS Publications. 14

-

Journal of the Chemical Society, Perkin Transactions 2. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. RSC Publishing. 5

-

Shin, J-Y., Patrick, B. O., & Dolphin, D. (2008). Conformational flexibility of dipyrromethenes: supramolecular assemblies with hydroquinones. CrystEngComm, RSC Publishing. DOI:10.1039/B800367J. 7

-

MDPI. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. 1

-

RSC Publishing. (2008). Conformational flexibility of dipyrromethenes: supramolecular assemblies with hydroquinones†. 8

-

The Journal of Organic Chemistry. 15N NMR Chemical Shifts for the Identification of Dipyrrolic Structures. ACS Publications.

-

Sobral, A. J. F. N., et al. (2006). One-Step Synthesis of Dipyrromethanes in Water. ResearchGate.

-

Journal of the Chemical Society, Perkin Transactions 2. Investigation of porphyrin-forming reactions. Part 4.1 Examination of the reaction course in syntheses of porphyrins via dipyrromethanecarbinols. RSC Publishing. 15

-

ResearchGate. X‐ray structures of dipyrromethane‐based diphosphine ligand 36a and its....

-

Li, X. (2017). Structural, electronic and spectral properties of carborane-containing boron dipyrromethenes (BODIPYs): A first-principles study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 149-154. PubMed.

-

Gautam, A., Rawat, P., & Singh, R. N. (2024). dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. IIP Series.

-

The Royal Society of Chemistry. Basic Dipyrromethene synthesis. 16

-

ResearchGate. 1 H NMR spectrum of the monomer.

-

Beilstein Journals. (2024). Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties. 17

-

Benchchem. (2025). Technical Support Center: Porphyrin Synthesis with Dipyrromethanes. 6

-

ResearchGate. 1 H-NMR spectrum of dipyrromethane ER-2.

-

Gonçalves, A. M. d'A. R., et al. (2012). Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents. MDPI.

-

ResearchGate. Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core.

-

Branco, M. C., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. PubMed Central.

-

Gautam, A., Rawat, P., & Singh, R. N. (2024). dipyrromethane its derivatives and their metal complex applications as chemosensors and biological activity. IIP Series.

-

ResearchGate. Positions of the HOMO and LUMO energy levels of the designed pyrrole....

-

ChemicalBook. 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole.

-

Wikipedia. X-ray crystallography.

-

Chemistry LibreTexts. (2023). X-ray Crystallography.

-

ChemRxiv. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers.

-

ResearchGate. Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations.

Sources

- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods | MDPI [mdpi.com]

- 2. iipseries.org [iipseries.org]

- 3. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]

- 5. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformational flexibility of dipyrromethenes: supramolecular assemblies with hydroquinones - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Conformational flexibility of dipyrromethenes: supramolecular assemblies with hydroquinones - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation of porphyrin-forming reactions. Part 4.1 Examination of the reaction course in syntheses of porphyrins via dipyrromethanecarbinols [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. BJOC - Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties [beilstein-journals.org]

Di(1H-pyrrol-2-yl)methane: A Comprehensive Technical Guide for Advanced Research

Abstract

Di(1H-pyrrol-2-yl)methane, also known as dipyrromethane, is a pivotal precursor in the synthesis of a vast array of tetrapyrrolic macrocycles, including porphyrins, chlorins, and corroles. Its deceptively simple structure, consisting of two pyrrole rings linked by a methylene bridge, belies its chemical sensitivity and critical role in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, purification, and handling of di(1H-pyrrol-2-yl)methane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes field-proven insights with established chemical principles to offer a comprehensive resource for the effective utilization of this essential building block.

Core Molecular Attributes

Di(1H-pyrrol-2-yl)methane is the foundational, unsubstituted dipyrromethane. Its core attributes are summarized below, providing a quantitative baseline for experimental design and characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀N₂ | , |

| Molecular Weight | 146.19 g/mol | , [1] |

| Monoisotopic Mass | 146.0844 Da | [2] |

| CAS Number | 21211-65-4 | |

| Appearance | White to gray or pale-colored solid | [3], |

| Melting Point | 72.0 to 77.0 °C | [3] |

| Boiling Point | 120 °C at 2 mmHg | [3] |

| Solubility | Soluble in chloroform, methanol, and ethyl acetate | [3] |

Synthesis and Mechanistic Considerations

The most prevalent and direct synthesis of di(1H-pyrrol-2-yl)methane involves the acid-catalyzed condensation of pyrrole with a formaldehyde equivalent, such as paraformaldehyde. The expertise in this synthesis lies not in the complexity of the reaction, but in the meticulous control of reaction conditions to maximize the yield of the desired dipyrromethane and suppress the formation of higher oligomers (polypyrroles).

The Causality Behind Experimental Choices

The synthesis is a classic electrophilic substitution on an electron-rich pyrrole ring. The key is to manage the reactivity of the in situ-formed hydroxymethylpyrrole intermediate.

-

Excess Pyrrole: The use of a large excess of pyrrole is the most critical parameter.[4] Pyrrole serves as both the reactant and the solvent. This high concentration of pyrrole ensures that the electrophilic hydroxymethylpyrrole intermediate is more likely to react with another molecule of pyrrole rather than with another molecule of dipyrromethane, which would lead to the formation of tripyrromethanes and higher oligomers.[4]

-

Acid Catalyst: An acid catalyst is required to protonate the formaldehyde, generating a more electrophilic species that can attack the pyrrole ring. Common catalysts include trifluoroacetic acid (TFA) and indium(III) chloride.[5][6] The choice and concentration of the acid are critical; too much acid can accelerate polymerization and degradation of the product.[7]

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., room temperature or below) to control the initial exothermic reaction and then may be gently warmed to drive the reaction to completion.[3]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of pyrrole and the dipyrromethane product.[3][8]

Experimental Workflow: Synthesis of Di(1H-pyrrol-2-yl)methane

The following protocol is a synthesis of established methods, designed for robust and reproducible results.[3][5]

Materials:

-

Pyrrole (freshly distilled)

-

Paraformaldehyde

-

Indium(III) chloride (InCl₃) or Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a significant excess of freshly distilled pyrrole (e.g., 1.67 mol, 118 mL).[3] The flask is then sealed and purged with an inert gas (argon or nitrogen).

-

Reagent Addition: While stirring under an inert atmosphere, add paraformaldehyde (e.g., 16.7 mmol, 0.5 g).[3] This is followed by the portion-wise addition of the acid catalyst, such as indium(III) chloride (e.g., 1.67 mmol, 370 mg).[3]

-

Reaction: Stir the mixture at room temperature for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction may then be gently warmed to 55 °C for an additional 6 hours to ensure complete conversion.[3]

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding a sodium hydroxide solution and stirring for 4 hours.[3] This step is critical to neutralize the acid and prevent further acid-catalyzed degradation during workup and storage.[7]

-

Workup and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure to remove the bulk of the excess pyrrole. The resulting residue is then purified by column chromatography on silica gel using an eluent such as a 1:1 mixture of dichloromethane and hexane to yield di(1H-pyrrol-2-yl)methane as a white solid.[3]

Caption: Experimental workflow for the synthesis of di(1H-pyrrol-2-yl)methane.

Chemical Properties and Stability

The stability of di(1H-pyrrol-2-yl)methane is a primary concern during its synthesis, purification, and storage.[9] The methylene bridge is susceptible to oxidation, leading to the formation of highly colored dipyrromethene impurities.

-

Oxidative Instability: Exposure to atmospheric oxygen, particularly in the presence of light or residual acid, can lead to the oxidation of the methylene bridge to a methene bridge, forming a dipyrromethene.[8] Pure di(1H-pyrrol-2-yl)methane is typically a white or off-white solid; a yellow or brown discoloration is a common indicator of oxidation.[8]

-

Acid Sensitivity: Traces of acid from the synthesis can catalyze polymerization and degradation.[7] It is imperative to ensure complete neutralization of the acid catalyst before storage.

-

Storage and Handling: For long-term stability, di(1H-pyrrol-2-yl)methane should be stored as a pure, crystalline solid under an inert atmosphere (argon or nitrogen) at low temperatures (0 °C or below) and protected from light.[3][8]

Caption: Oxidation of di(1H-pyrrol-2-yl)methane to dipyrromethene.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized di(1H-pyrrol-2-yl)methane.

| Spectroscopic Data | |

| ¹³C NMR | Spectral data available on PubChem. |

| Mass Spectrometry | GC-MS data is available on PubChem, providing fragmentation patterns for structural confirmation. |

Applications in Research and Development

The primary utility of di(1H-pyrrol-2-yl)methane lies in its role as a fundamental building block for the synthesis of porphyrins and related macrocycles.

-

Porphyrin Synthesis: It is a key component in MacDonald-type [2+2] condensations for the synthesis of complex, unsymmetrically substituted porphyrins.[10] This stepwise approach offers superior control and higher yields compared to statistical one-pot methods.

-

Expanded Porphyrins: Di(1H-pyrrol-2-yl)methane is also used in the synthesis of expanded porphyrins, which have applications in materials and medicinal chemistry.[8]

-

Drug Development: The porphyrin macrocycles derived from di(1H-pyrrol-2-yl)methane are investigated as photosensitizers in photodynamic therapy (PDT) for cancer treatment and as contrast agents for magnetic resonance imaging (MRI).

-

Materials Science: Porphyrin-based materials synthesized from di(1H-pyrrol-2-yl)methane are explored for their applications in molecular electronics, catalysis, and sensing.

Safety and Handling

Di(1H-pyrrol-2-yl)methane is classified as an irritant. Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][8]

Conclusion

Di(1H-pyrrol-2-yl)methane is an indispensable reagent for the synthesis of porphyrins and a wide range of related functional molecules. A thorough understanding of its synthesis, which prioritizes the suppression of side reactions, and its sensitivity to oxidation and acid is paramount for its successful application. By adhering to the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block to advance the frontiers of medicine and materials science.

References

-

Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core - ResearchGate. (URL: [Link])

-

Dipyrromethanes: Synthesis and Applications - ijarsct. (URL: [Link])

-

Dipyrromethane | C9H10N2 | CID 140814 - PubChem - NIH. (URL: [Link])

-

Recent Developments in the Synthesis of Dipyrromethanes. A Review - ResearchGate. (URL: [Link])

-

Dipyrromethanes are stable at room temperature for how long? - ResearchGate. (URL: [Link])

-

2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - ResearchGate. (URL: [Link])

-

Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

-

Di(1h-pyrrol-2-yl)methane (C9H10N2) - PubChemLite. (URL: [Link])

-

2-[(1H-Pyrrol-2-yl)methyl] - NIH. (URL: [Link])

-

Di(1h-pyrrol-2-yl)methane (C9H10N2) - PubChemLite. (URL: [Link])

Sources

- 1. Di(1H-pyrrol-2-yl)methane | 21211-65-4 [sigmaaldrich.com]

- 2. PubChemLite - Di(1h-pyrrol-2-yl)methane (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 3. 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole | 21211-65-4 [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acgpubs.org [acgpubs.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Solubility Landscape of Di(1H-pyrrol-2-yl)methane: A Technical Guide for Researchers

Foreword: The Crucial Role of Solubility in Harnessing Dipyrromethane Chemistry

Di(1H-pyrrol-2-yl)methane, colloquially known as dipyrromethane, serves as a cornerstone in the synthesis of a vast array of porphyrinoids and other polypyrrolic macrocycles. These molecules are integral to advancements in medicinal chemistry, materials science, and optics.[1] The success of synthetic routes and the development of novel applications are fundamentally tethered to the solubility characteristics of this pivotal precursor. Understanding and predicting the solubility of dipyrromethane in various organic solvents is not merely a matter of convenience; it is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate yield and purity of the final product. This guide provides an in-depth exploration of the solubility of di(1H-pyrrol-2-yl)methane, offering both theoretical insights and practical, field-proven methodologies for the modern researcher.

I. Theoretical Framework: Unraveling the Principles of Dipyrromethane Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, emphasizing that substances with similar polarities tend to be miscible.[1]

Di(1H-pyrrol-2-yl)methane is a moderately polar molecule. Its structure features two pyrrole rings, which are aromatic heterocycles containing nitrogen atoms. The N-H bonds in the pyrrole rings are capable of acting as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. The molecule also possesses a nonpolar methylene bridge and the hydrophobic pyrrolic rings. This duality in its structure dictates its solubility profile.

Key Factors Influencing Solubility:

-

Polarity: Solvents with a polarity that matches that of dipyrromethane will be most effective at solvating it. Polar aprotic solvents, such as dichloromethane and chloroform, are often excellent choices as they can interact with the polar regions of the molecule without disrupting the hydrogen bonding within the dipyrromethane structure itself. Polar protic solvents, like methanol and ethanol, can also be effective due to their ability to engage in hydrogen bonding with the N-H groups.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a significant factor. Solvents that can form strong hydrogen bonds with the pyrrolic nitrogens and N-H protons will enhance solubility.

-

Molecular Size and Shape: While di(1H-pyrrol-2-yl)methane is a relatively small molecule, the principle that larger molecules can be more difficult for solvent molecules to surround and solvate holds true, especially for its derivatives.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces holding the solute molecules together in the solid state.

II. Qualitative and Semi-Quantitative Solubility Profile

While precise, quantitative solubility data for di(1H-pyrrol-2-yl)methane across a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be gleaned from synthetic procedures and chemical supplier information.

| Solvent | Polarity (Dielectric Constant) | Type | Observed/Expected Solubility | Rationale |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | High | Frequently used as a solvent in reactions involving dipyrromethanes, indicating good solubility.[2] Its polarity is well-suited to solvate the moderately polar nature of the compound. |

| Chloroform | 4.8 | Polar Aprotic | High | Explicitly mentioned as a solvent for di(1H-pyrrol-2-yl)methane.[2] Similar in properties to dichloromethane. |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate to High | Often used in porphyrin synthesis, suggesting good solubility for dipyrromethane precursors. |

| Methanol | 32.7 | Polar Protic | Moderate | Mentioned as a solvent where dipyrromethane is soluble.[2][3] Its ability to hydrogen bond contributes to its solvating power. |

| Ethanol | 24.6 | Polar Protic | Moderate | Similar to methanol, it is expected to be a reasonably good solvent. |

| Acetone | 20.7 | Polar Aprotic | Moderate | Its polarity suggests it should be a viable solvent. |

| Ethyl Acetate | 6.0 | Moderately Polar Aprotic | Low to Moderate | Lower polarity may limit its effectiveness compared to more polar solvents. |

| Hexane | 1.9 | Nonpolar | Very Low | As a nonpolar solvent, it is unlikely to effectively solvate the polar regions of the dipyrromethane molecule. |

| Water | 80.1 | Polar Protic | Very Low | While capable of hydrogen bonding, the overall hydrophobic character of the pyrrole rings and methylene bridge limits its aqueous solubility.[3] |

Note on Stability: It is crucial to recognize that the stability of di(1H-pyrrol-2-yl)methane can influence solubility measurements. The compound is susceptible to oxidation and polymerization, especially in the presence of acids and light. Therefore, solubility assessments should be conducted with fresh, pure material, and ideally under an inert atmosphere.

III. Experimental Protocol for Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The equilibrium (or shake-flask) solubility method is a robust and widely accepted technique.[4][5] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

A. Rationale and Causality of Experimental Choices

The shake-flask method is predicated on achieving a thermodynamic equilibrium between the undissolved solid solute and the saturated solution. By ensuring an excess of the solid is present, we can be confident that the resulting solution is saturated at the given temperature. The subsequent separation of the solid and the quantification of the dissolved solute provide a direct measure of its solubility. Each step in the protocol is designed to control variables that could affect this equilibrium.

B. Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the di(1H-pyrrol-2-yl)methane is of high purity (≥95%). Impurities can significantly alter solubility.

-

Use analytical grade or higher purity organic solvents.

-

All glassware should be scrupulously clean and dry.

-

-

Experimental Setup:

-

Accurately weigh an excess amount of di(1H-pyrrol-2-yl)methane into a series of screw-capped vials or flasks. An excess is critical to ensure saturation. A good starting point is to add approximately 100 mg of the compound to each vial.

-

To each vial, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.

-

Place the vials in a constant temperature water bath or incubator shaker set to the desired experimental temperature (e.g., 25 °C). Temperature control is paramount as solubility is temperature-dependent.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). This step is crucial to remove any undissolved solid particles, which would lead to erroneously high solubility values.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of di(1H-pyrrol-2-yl)methane in the diluted sample using a validated analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve of absorbance versus concentration can be constructed.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice for its sensitivity and specificity. A calibration curve of peak area versus concentration should be prepared using standards of known concentration.

-

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

C. Self-Validation and Quality Control

-

Reproducibility: Perform each solubility determination in triplicate to ensure the results are reproducible.

-

Mass Balance: As a quality control measure, the solid material remaining in the vial can be collected, dried, and weighed to perform a mass balance calculation.

-

Purity Check: The purity of the starting material and the dissolved solute can be checked by HPLC to ensure no degradation has occurred during the experiment.

IV. Visualizing the Workflow

The following diagram illustrates the key stages of the equilibrium shake-flask method for determining the solubility of di(1H-pyrrol-2-yl)methane.

Caption: Experimental workflow for the determination of di(1H-pyrrol-2-yl)methane solubility.

V. Concluding Remarks for the Practicing Scientist

While a comprehensive database of quantitative solubility for di(1H-pyrrol-2-yl)methane remains to be fully established, the principles outlined in this guide provide a robust framework for both estimating its solubility and for generating precise experimental data. By understanding the interplay of polarity and hydrogen bonding, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for the shake-flask method empowers laboratories to generate the high-quality, reliable data necessary to advance their research in the rich and rewarding field of polypyrrolic chemistry. The inherent instability of dipyrromethane necessitates careful handling and the use of fresh, pure samples for any solubility determination to ensure the integrity of the data.

VI. References

-

Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. (2019). PubMed Central. Available at: [Link]

-

DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

Functionalized porphyrins from meso-poly-halogeno-alkyl-dipyrromethanes: synthesis and characterization. (2021). ResearchGate. Available at: [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). YouTube. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Available at: [Link]

-

A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Available at: [Link]

Sources

di(1H-pyrrol-2-yl)methane reactivity and stability studies

An In-depth Technical Guide to the Reactivity and Stability of di(1H-pyrrol-2-yl)methane

Abstract

Di(1H-pyrrol-2-yl)methanes, commonly known as dipyrromethanes, are fundamental precursors in the synthesis of a vast array of tetrapyrrolic macrocycles, including porphyrins, chlorins, and corroles, which are pivotal in fields ranging from medicine to materials science.[1][2] Their utility is, however, intrinsically linked to their reactivity and stability, which can be both an asset and a challenge. This technical guide provides an in-depth exploration of the chemical behavior of dipyrromethanes, offering insights into their stability under various conditions and their characteristic reactivity. We will delve into the mechanistic underpinnings of their synthesis, degradation pathways such as acid-catalyzed scrambling and oxidation, and their application in the rational design of complex macrocycles. This document is intended for researchers, scientists, and drug development professionals who work with these versatile yet sensitive molecules.

Introduction to Di(1H-pyrrol-2-yl)methane: Significance and Applications

Dipyrromethanes are heterocyclic compounds consisting of two pyrrole rings linked by a methylene bridge at their α-positions.[3] This core structure is the foundational building block for a multitude of naturally occurring and synthetic macrocycles.[4] In nature, dipyrromethanes are key intermediates in the biosynthesis of heme, chlorophyll, and vitamin B12. In the laboratory, their significance lies in their role as synthons for a diverse range of applications:

-

Porphyrinoid Synthesis: Dipyrromethanes are indispensable in the modular synthesis of porphyrins and related macrocycles with tailored electronic and steric properties.[1][2][5] These synthetic porphyrinoids are utilized in photodynamic therapy (PDT), catalysis, and as artificial light-harvesting systems.

-

BODIPY Dyes: Oxidation of dipyrromethanes to dipyrromethenes, followed by complexation with boron trifluoride, yields BODIPY (boron-dipyrromethene) dyes. These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability, making them valuable fluorescent probes and labels in biological imaging and sensing.[4]

-

Chemosensors: The pyrrolic N-H protons of dipyrromethanes can engage in hydrogen bonding, enabling their use as anion sensors.[1] Furthermore, their oxidation products, dipyrromethenes, are excellent ligands for various metal ions, forming the basis for colorimetric and fluorescent chemosensors for cations like Cu²⁺.[1][4]

-

Drug Development: The dipyrromethane framework is a constituent of various biologically active compounds and serves as a scaffold in the development of new therapeutic agents, including antimicrobial and antitubercular drugs.[4]

The reactivity of the meso-position (the methylene bridge) and the pyrrolic rings dictates both the utility and the challenges associated with handling dipyrromethanes. A thorough understanding of their stability and reactivity is therefore paramount for their successful application.

Stability of Dipyrromethanes

The stability of dipyrromethanes is a critical consideration in their synthesis, purification, and storage. They are generally electron-rich molecules, which makes them susceptible to degradation under certain conditions.[6]

Thermal Stability

Dipyrromethanes are generally stable at room temperature for short periods, especially when in a pure, solid state. However, prolonged exposure to elevated temperatures can lead to decomposition and polymerization, often resulting in discoloration of the material. For long-term storage, it is advisable to keep dipyrromethanes at or below 0 °C.[7]

Acidic Stability and the Scrambling Phenomenon

Dipyrromethanes exhibit limited stability in acidic environments, a factor that is paradoxically essential for their condensation into porphyrins but also a major source of side products. The acid-catalyzed condensation of dipyrromethanes with aldehydes is a cornerstone of porphyrin synthesis.[5][8] However, under acidic conditions, the dipyrromethane unit can undergo cleavage and recondensation, leading to a mixture of porphyrin isomers, a process known as "scrambling".[5][9]

This scrambling is particularly problematic in the synthesis of trans-A₂B₂-porphyrins, where a specific arrangement of substituents is desired.[5] The extent of scrambling is influenced by several factors, including the acid catalyst, solvent, temperature, and the steric and electronic nature of the substituents on the dipyrromethane.[10][11] For instance, dipyrromethanes with bulky substituents at the meso-position tend to be more resistant to acid-induced cleavage and thus exhibit less scrambling.[5]

Caption: Acid-catalyzed scrambling during porphyrin synthesis.

Basic Stability

Dipyrromethanes are generally more stable under basic conditions compared to acidic conditions. The pyrrolic N-H protons are weakly acidic and can be deprotonated by strong bases. The resulting anion is resonance-stabilized. Basic workups, often using sodium bicarbonate or dilute sodium hydroxide, are frequently employed to quench acid-catalyzed reactions and neutralize any residual acid before purification.[7][12]

Oxidative Stability

The electron-rich nature of the pyrrole rings makes dipyrromethanes susceptible to oxidation, which is a common cause of discoloration (often turning pink, red, or brown) upon exposure to air and light.[6][7] Unsubstituted dipyrromethanes are particularly prone to oxidation.[6][12] The primary oxidation product is the corresponding dipyrromethene, which is a more conjugated and colored species. This oxidation can be accelerated by the presence of light and trace metals.

Caption: Oxidation of dipyrromethane to a colored dipyrromethene.

Recommended Handling and Storage Protocols

To minimize degradation, the following handling and storage procedures are recommended:

-

Inert Atmosphere: Whenever possible, handle dipyrromethanes under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6][12]

-

Purification: Purify dipyrromethanes promptly after synthesis. Flash chromatography on silica gel treated with a small amount of a base like triethylamine can prevent acid-catalyzed decomposition on the column.[7][10]

-

Storage: Store pure dipyrromethanes as a solid under vacuum or inert gas, in a dark container, at low temperatures (≤ 0 °C).[6][7] The crystalline form is often more stable than amorphous solids or oils.[6][12]

Reactivity and Key Transformations

The rich chemistry of dipyrromethanes stems from the reactivity of the pyrrolic rings and the central methylene bridge.

Electrophilic Substitution

The pyrrole rings in dipyrromethanes are highly activated towards electrophilic substitution, with the positions adjacent to the nitrogen atom being the most reactive. This reactivity allows for the introduction of a wide range of functional groups.

Oxidation to Dipyrromethenes

As mentioned, dipyrromethanes can be readily oxidized to dipyrromethenes. This transformation is not just a degradation pathway but also a synthetically useful reaction. Mild oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil are commonly used for this purpose.[8] The resulting dipyrromethenes are key intermediates in the synthesis of BODIPY dyes.[4]

Condensation Reactions for Porphyrinoid Synthesis

The most significant reaction of dipyrromethanes is their acid-catalyzed condensation with aldehydes or their synthetic equivalents to form porphyrinogens, which are then oxidized to porphyrins.[5][8] This can be achieved through a [2+2] condensation of two dipyrromethane units or by reacting a dipyrromethane with two equivalents of an aldehyde followed by condensation with another dipyrromethane. Careful control of reaction conditions is crucial to maximize the yield of the desired porphyrin and minimize scrambling.[10][11]

Experimental Protocols

The following protocols are provided as examples for the synthesis and analysis of a model dipyrromethane.

Synthesis of 5-Phenyldipyrromethane

This protocol is adapted from established literature procedures for the acid-catalyzed condensation of pyrrole and benzaldehyde.[13][14]

Materials:

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl acetate/Triethylamine (e.g., 80:19:1)

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzaldehyde (1 equivalent) in an excess of freshly distilled pyrrole (e.g., 10-20 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add TFA (0.01-0.1 equivalents) dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield a dark oil.

-

Purify the crude product by flash column chromatography on silica gel pre-treated with the eluent.

Protocol for Assessing Oxidative Stability

This protocol allows for the qualitative and quantitative assessment of the oxidative stability of a dipyrromethane sample.

Materials:

-

Purified dipyrromethane

-

Spectrophotometric grade solvent (e.g., dichloromethane)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the purified dipyrromethane in the chosen solvent at a known concentration.

-

Divide the solution into two vials. One vial should be purged with an inert gas and wrapped in foil to protect from light (control). The other vial is left exposed to air and ambient light.

-

At regular time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot from each vial and record the UV-Vis spectrum.

-

Monitor the appearance of new absorption bands in the visible region, which are characteristic of the formation of colored oxidation products like dipyrromethenes.

-

A decrease in the absorbance of the dipyrromethane peak and a concomitant increase in the absorbance of the oxidation product peak can be used to quantify the rate of degradation.

Protocol for Monitoring Acid-Catalyzed Scrambling

This protocol uses HPLC to monitor the formation of different porphyrin isomers during an acid-catalyzed condensation, providing a measure of scrambling.

Materials:

-

5-Aryldipyrromethane

-

A different aryl aldehyde

-

Acid catalyst (e.g., TFA)

-

Solvent (e.g., dichloromethane)

-

Oxidizing agent (e.g., DDQ)

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Set up the condensation reaction between the 5-aryldipyrromethane and the aryl aldehyde under the desired acidic conditions.

-

At various time points, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the acid in the aliquot with a small amount of a basic solution (e.g., triethylamine in the HPLC mobile phase).

-

Add an excess of the oxidizing agent (DDQ) to convert the porphyrinogens to their corresponding porphyrins.

-

Analyze the aliquot by HPLC, monitoring at the Soret band of the porphyrins (around 420 nm).

-

The appearance and growth of peaks corresponding to the desired trans-A₂B₂-porphyrin and the scrambled A₄, B₄, and cis-A₂B₂-porphyrins can be monitored over time to understand the kinetics of scrambling under the chosen conditions.

Conclusion

Di(1H-pyrrol-2-yl)methane and its derivatives are of paramount importance in modern chemistry, providing access to a wide range of functional molecules with significant applications. Their utility, however, is tempered by their inherent instability towards acid-catalyzed rearrangement and oxidation. A comprehensive understanding of these stability and reactivity profiles is crucial for any researcher working in this field. By employing appropriate handling, storage, and reaction conditions, the challenges associated with these versatile building blocks can be effectively managed, enabling the rational synthesis of complex and valuable pyrrolic macrocycles.

References

-

M. G. P. M. S. Neves, "Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods," Molecules, 2019. [Link]

-

A. Gautam et al., "DIPYRROMETHANE, ITS DERIVATIVES AND THEIR METAL COMPLEX: APPLICATIONS AS CHEMOSENSORS AND BIOLOGICAL ACTIVITY," Futuristic Trends in Chemical, Material Science and Nanotechnology, 2024. [Link]

-

J. S. Lindsey et al., "Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins," Journal of the Chemical Society, Perkin Transactions 2, 2000. [Link]

-

M. Ravikanth, "Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core," ResearchGate, 2016. [Link]

-

C.-H. Kim et al., "2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole," Acta Crystallographica Section E, 2013. [Link]

-

T. K. Chandrashekar et al., "Dipyrroethanes/Dipyrroethenes: New Precursors for Porphyrinoids," Topics in Current Chemistry, 2025. [Link]

-

M. J. Crossley et al., "5,15-DIPHENYLPORPHYRIN," Organic Syntheses, 1997. [Link]

-

T. D. Lash et al., "Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes," Organic Letters, 2024. [Link]

-

A. D. Hamilton et al., "Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin," American Chemical Society, 2025. [Link]

-

P. A. Liddell et al., "Refined Synthesis of 5-Substituted Dipyrromethanes," The Journal of Organic Chemistry, 1999. [Link]

-

J. S. Lindsey et al., "A survey of acid catalysts in dipyrromethanecarbinol condensations leading to meso-substituted porphyrins," Journal of Porphyrins and Phthalocyanines, 2010. [Link]

- J. S. Lindsey et al.

-

J. S. Lindsey et al., "A survey of acid catalysts in dipyrromethanecarbinol condensations leading to meso-substituted porphyrins," Journal of Porphyrins and Phthalocyanines, 2010. [Link]

-

M. A. Ali et al., "Controlled Synthesis of meso-Veratrylporphyrins under Acid-Catalyzed Scrambling Conditions," Synthetic Communications, 2007. [Link]

- J. S. Lindsey et al.

-

M. A. Ali et al., "Controlled Synthesis of meso-Veratrylporphyrins under Acid-Catalyzed Scrambling Conditions," Synthetic Communications, 2007. [Link]

-

C.-H. Kim et al., "2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole," Acta Crystallographica Section E, 2013. [Link]

Sources

- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipyrroethanes/Dipyrroethenes: New Precursors for Porphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]

- 4. iipseries.org [iipseries.org]

- 5. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. worldscientific.com [worldscientific.com]

- 12. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Quantum Mechanical Modeling of Di(1H-pyrrol-2-yl)methane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1H-pyrrol-2-yl)methane (DPM), a seemingly simple molecule, is a cornerstone in the synthesis of complex macrocycles like porphyrins, which are central to functions in both biology and materials science.[1][2] Its structural flexibility and electronic properties dictate the outcome of these intricate syntheses. This guide provides an in-depth, technically-grounded protocol for the quantum mechanical (QM) modeling of DPM. We move beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational approach. This document is structured to empower researchers to not only perform calculations but to critically evaluate the data and derive meaningful, experimentally relevant insights into the behavior of DPM and its derivatives.

Introduction: The Significance of a Porphyrin Precursor

Di(1H-pyrrol-2-yl)methane, identified by CAS number 21211-65-4, is the fundamental building block for a vast array of pyrrolic macrocycles.[3][4] Its importance cannot be overstated, as it serves as a key intermediate in the synthesis of porphyrins, chlorins, and other vital structures used in photodynamic therapy, catalysis, and molecular electronics.[5] The conformational landscape of DPM—specifically the rotational freedom around the central methylene bridge—and the electronic distribution within its two pyrrole rings are critical factors that govern its reactivity and the ultimate structure of the resulting macrocycle.

Computational modeling, particularly through the lens of quantum mechanics, offers a powerful avenue to probe these characteristics at a level of detail inaccessible to many experimental techniques alone. By accurately modeling DPM, we can predict its stable conformations, understand its electronic structure, simulate its spectroscopic signatures, and rationalize its role in complex reaction mechanisms.[6][7] This guide focuses on Density Functional Theory (DFT), a widely adopted QM method that provides an optimal balance of computational accuracy and efficiency for molecules of this class.[8]

Theoretical Foundations: Selecting the Right Tools

The reliability of any QM model hinges on the judicious selection of the theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT has become the predominant tool for computational studies of medium-sized organic molecules due to its favorable scaling with system size. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all properties of the system can be derived. The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.